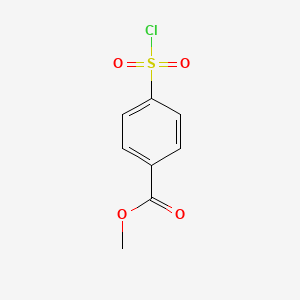

Methyl 4-(Chlorosulfonyl)benzoate

Beschreibung

Significance in Modern Organic Synthesis and Transformative Chemistry

The primary significance of methyl 4-(chlorosulfonyl)benzoate in modern organic synthesis lies in its role as a versatile intermediate. It is extensively used in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives are investigated for various biological activities, including potential use in drug development. For instance, compounds derived from related chlorosulfonyl benzoates have been explored for their antimicrobial and anticancer properties. The ability to introduce the sulfonyl group and the carboxylate functionality into different molecular scaffolds makes it an important reagent for creating libraries of compounds for screening and lead optimization in drug discovery. Furthermore, it is utilized in the production of specialty chemicals and materials, highlighting its broad impact beyond medicinal chemistry. bldpharm.com

Overview of Reactive Sites and Synthetic Versatility

The synthetic versatility of this compound is a direct consequence of its two key reactive sites: the electrophilic sulfonyl chloride group (-SO₂Cl) and the methyl ester group (-COOCH₃).

The sulfonyl chloride group is highly reactive towards a wide array of nucleophiles. This reactivity is the basis for its most common applications, which involve the formation of sulfonamides and sulfonate esters.

Substitution Reactions: The chlorine atom on the sulfonyl group is an excellent leaving group, facilitating nucleophilic substitution.

Reaction with amines: Forms stable sulfonamide linkages, a common functional group in many pharmaceutical drugs.

Reaction with alcohols: Yields sulfonate esters.

Reaction with thiols: Produces thiosulfonates.

The methyl ester group can undergo reactions typical of esters, such as hydrolysis to the corresponding carboxylic acid or amidation to form an amide. This allows for further functionalization of the molecule after the sulfonyl chloride has been reacted.

A related compound, methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate, can undergo reduction of the sulfonyl group using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Oxidation reactions can also be performed to form sulfone derivatives. This diverse reactivity allows chemists to use this compound as a molecular scaffold, building complexity in a controlled and stepwise manner.

| Reaction Type | Reagents | Products |

| Substitution (Sulfonyl Chloride) | Amines, Alcohols, Thiols | Sulfonamides, Sulfonate Esters, Thiosulfonates |

| Reduction (Sulfonyl Group) | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Sulfonyl derivatives |

| Oxidation | Hydrogen peroxide (H₂O₂), Potassium permanganate (B83412) (KMnO₄) | Sulfone derivatives |

Historical Context and Evolution of Research Applications

The evolution of its applications mirrors the progression of modern chemistry. Initially valued as a stable and reactive source for the sulfonyl group, its use has expanded significantly with the growth of medicinal chemistry and materials science. The recognition of the sulfonamide group as a key pharmacophore in sulfa drugs propelled the demand for reagents like this compound. More recently, its utility has been extended to the synthesis of functional materials, such as polymers and organic frameworks, where the sulfonyl linkage can impart specific physical and chemical properties.

The synthesis of related compounds often involves the chlorosulfonation of a substituted benzoate (B1203000) precursor using chlorosulfonic acid, sometimes with the addition of thionyl chloride to improve yields. For example, the synthesis of a similar compound, methyl 3-(chlorosulfonyl)-4-methylbenzoate, involves refluxing the corresponding carboxylic acid with thionyl chloride, followed by treatment with methanol (B129727). chemicalbook.com

Current Research Trends and Future Prospects

Current research continues to explore new applications for this compound and its derivatives, driven by the need for novel therapeutic agents and advanced materials.

Medicinal Chemistry: A significant trend is the investigation of its derivatives for their biological activity. Studies on related compounds have shown that they can inhibit the proliferation of cancer cell lines and exhibit broad-spectrum antimicrobial activity. The future in this area will likely focus on designing and synthesizing novel sulfonamide-based compounds with enhanced potency and selectivity against various diseases.

Materials Science: There is growing interest in incorporating this and similar building blocks into polymers and metal-organic frameworks (MOFs). bldpharm.com The sulfonyl group can influence properties such as thermal stability, conductivity, and solubility. Future prospects include the development of new functional materials for applications in electronics, catalysis, and gas storage.

Bioconjugation: The reactivity of the sulfonyl chloride group makes it a candidate for bioconjugation, the process of linking molecules to biomolecules like proteins. Research in this area could lead to new diagnostic tools and targeted drug delivery systems.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFQDKOKODUZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406204 | |

| Record name | Methyl 4-(Chlorosulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-51-7 | |

| Record name | Methyl 4-(Chlorosulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(chlorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Chlorosulfonyl Benzoate

Classical Preparative Routes and Mechanistic Considerations

The traditional synthesis of methyl 4-(chlorosulfonyl)benzoate has been approached through several established chemical pathways. These methods, while effective, are often accompanied by challenges related to selectivity, yield, and reaction conditions.

Direct Sulfonylation Reactions of Benzoate (B1203000) Esters

The direct chlorosulfonation of methyl benzoate is a primary route for the synthesis of this compound. This reaction is a type of electrophilic aromatic substitution. In this process, chlorosulfonic acid is typically employed as the sulfonating agent. The ester group (-COOCH₃) on the benzene (B151609) ring is a deactivating, meta-directing group. However, the reaction can be forced to the para position under specific conditions, although the formation of ortho and meta isomers is a competing process that can affect the purity of the final product.

The mechanism involves the generation of the electrophile, chlorosulfonium ion (⁺SO₂Cl), from chlorosulfonic acid. This electrophile then attacks the electron-rich benzene ring of the methyl benzoate. The reaction intermediate, a resonance-stabilized carbocation (also known as a sigma complex or arenium ion), then loses a proton to regenerate the aromatic system, resulting in the formation of this compound. The use of thionyl chloride (SOCl₂) can sometimes be used to facilitate the formation of the chlorosulfonyl group and potentially improve yields.

A related synthesis involves the chlorosulfonation of methyl 2-methoxybenzoate, which introduces the chlorosulfonyl group at the 5-position due to the directing effects of the methoxy (B1213986) and ester groups.

Conversion from Precursor Compounds: Diazotization and Chlorosulfonylation Pathways

An alternative and often more selective route involves the use of precursor compounds, most notably through diazotization-chlorosulfonylation reactions. This pathway typically begins with 4-aminobenzoic acid. scirp.orgscirp.org

The process involves two key steps:

Diazotization: 4-aminobenzoic acid is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (typically 0-5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing. pharmablock.comquestjournals.org

Chlorosulfonylation (Sandmeyer-type reaction): The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, followed by treatment with chlorine to yield the sulfonyl chloride. A significant challenge in this step is the competing hydrolysis of the diazonium salt, which can lead to the formation of 4-hydroxybenzoic acid as a major byproduct. scirp.orgscirp.org This side reaction can make the synthesis of 4-chlorobenzoic acid from p-aminobenzoic acid unattractive. scirp.orgscirp.org

Another precursor-based approach starts from 4-sulfobenzoic acid. The potassium salt of 4-sulfobenzoic acid can be converted to 4-(chlorosulfonyl)benzoic acid, which is then esterified with methanol (B129727) to yield the final product. chemicalbook.com Similarly, p-toluenesulfonyl chloride can be oxidized to 4-(chlorosulfonyl)benzoic acid, which is then esterified. chemicalbook.com

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters include:

Temperature: Precise temperature control is essential, particularly in diazotization reactions where the diazonium salt intermediate is thermally labile. pharmablock.com In direct chlorosulfonation, controlling the temperature helps to minimize the formation of unwanted isomers and byproducts.

Stoichiometry: The molar ratios of reactants, especially the sulfonating agent or diazotizing agent, must be carefully controlled to ensure complete conversion of the starting material while minimizing side reactions.

Reaction Time: Adequate reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and product distribution. For instance, in some procedures, the reaction mixture is poured into ice water after completion to precipitate the product and separate it from the acidic reaction medium.

Purification: Recrystallization is a common method for purifying the crude product. google.com Washing the product with water can help remove any remaining acid. mdpi.com

Table 1: Summary of Classical Synthesis Methods and Key Considerations

| Synthetic Route | Starting Material | Key Reagents | Critical Parameters | Common Byproducts |

|---|---|---|---|---|

| Direct Sulfonylation | Methyl Benzoate | Chlorosulfonic Acid, Thionyl Chloride | Temperature, Stoichiometry | Isomeric sulfonyl chlorides |

| Diazotization-Chlorosulfonylation | 4-Aminobenzoic Acid | Sodium Nitrite, HCl, SO₂, CuCl | Low Temperature (0-5°C), pH | 4-Hydroxybenzoic acid |

| Precursor Conversion | 4-Sulfobenzoic Acid | Thionyl Chloride, Methanol | Temperature, Stoichiometry | Unreacted starting material |

Continuous Flow Synthesis Approaches and Process Intensification

In recent years, continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve unstable intermediates. rsc.org

Development of Continuous Flow Systems for Diazotization and Sulfonylation

Continuous flow systems have been successfully developed for both diazotization and the subsequent sulfonylation steps. allfordrugs.comacs.org These systems typically involve pumping the reactant streams through a microreactor or a series of connected reactors where they mix and react. allfordrugs.comacs.orgrsc.org

For the synthesis of a related compound, methyl 2-(chlorosulfonyl)benzoate, a continuous-flow process was developed involving the diazotization of methyl 2-aminobenzoate (B8764639) in a three-inlet flow reactor, followed by chlorosulfonylation in a tandem tank reactor. allfordrugs.comacs.org This approach demonstrated a significant reduction in side reactions like hydrolysis, even at high concentrations of hydrochloric acid. allfordrugs.comacs.org The ability to precisely control residence time and mixing in a flow reactor is key to inhibiting such parallel side reactions. allfordrugs.comacs.org

The use of continuous stirred-tank reactors (CSTRs) has also been explored for the production of aryl sulfonyl chlorides. mdpi.com This setup facilitates the removal of gaseous byproducts and allows for the use of peristaltic pumps, avoiding issues with corrosive reagents. mdpi.com

Advantages in Heat and Mass Transfer Control

One of the primary advantages of continuous flow synthesis is the superior control over heat and mass transfer. pharmablock.comacs.org

Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation. This is particularly crucial for highly exothermic reactions like chlorosulfonation and for managing the temperature of thermally sensitive intermediates like diazonium salts. pharmablock.com This enhanced heat transfer significantly improves the safety of the process by preventing thermal runaway. rsc.org

Mass Transfer: The small channel dimensions in flow reactors lead to rapid mixing of reactants. This ensures a homogeneous reaction mixture and can significantly accelerate reaction rates. Improved mass transfer also helps to minimize the formation of byproducts that can arise from localized concentration gradients in poorly mixed batch reactors. pharmablock.com

The implementation of continuous flow processes for the synthesis of sulfonyl chlorides has been shown to improve spacetime yield significantly compared to optimized batch conditions. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to side reactions | Highly efficient, rapid mixing |

| Safety | Risk of thermal runaway, handling of unstable intermediates | Inherently safer, small reaction volumes, better temperature control |

| Scalability | Challenging for some reactions | More straightforward scale-up |

| Process Control | Manual or semi-automated | Precise control over parameters (temp, time, stoichiometry) |

| Yield & Purity | Can be variable | Often higher yield and purity due to better control |

Mitigation of Side Reactions and Enhanced Safety Profiles

The synthesis of sulfonyl chlorides, including this compound, often involves highly reactive intermediates and exothermic conditions, which can lead to the formation of unwanted byproducts and pose significant safety risks. Advanced methodologies are focused on controlling reaction parameters with high precision to minimize these issues.

A key challenge in related syntheses, such as for the isomeric Methyl 2-(chlorosulfonyl)benzoate, is the management of unstable intermediates like diazonium salts. In traditional batch processes, the accumulation of these salts can lead to decomposition and side reactions, such as hydrolysis, which reduces yield and purity. researchgate.net Furthermore, the reagents used are often corrosive and hazardous; for instance, the compound itself is known to cause severe skin burns and eye damage. tcichemicals.comapolloscientific.co.uk

To address these challenges, continuous-flow technology has emerged as a superior alternative to conventional batch processing. researchgate.net By conducting reactions in microreactors or tubular reactors, several advantages are realized:

Inhibition of Side Reactions: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer. researchgate.net This enables precise temperature control, quenching exothermic processes before they can lead to thermal runaways or side reactions. For example, in a continuous-flow diazotization process, hydrolysis was significantly decreased even at high acid concentrations. researchgate.net

Increased Efficiency: The rapid mixing and heat transfer in flow reactors can significantly shorten reaction times and improve product yields. A continuous-flow process for a related compound demonstrated a reduction in residence time to just one minute while increasing the product yield to 91.7%. researchgate.net

These principles of inhibiting parallel side reactions and improving safety through continuous-flow processing are directly applicable to the industrial synthesis of this compound, offering a pathway to a more controlled, safer, and efficient manufacturing process.

Green Chemistry Principles in Synthesis

The modern chemical industry is increasingly adopting the principles of green chemistry to design safer, more efficient, and environmentally benign processes. wjpmr.com These principles provide a framework for evaluating and improving the sustainability of chemical syntheses, including the production of this compound. The core objectives are to maximize the incorporation of starting materials into the final product, minimize waste, and reduce the use of hazardous substances. nih.gov

Solvent Selection and Development of Solvent-Free Methodologies

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass of material in a reaction. Green chemistry emphasizes the use of safer solvents or, ideally, the elimination of solvents altogether. wjpmr.com Traditional solvents used in related syntheses, such as toluene (B28343) or methylene (B1212753) chloride, are often volatile, toxic, and difficult to dispose of. google.com

The development of greener alternatives involves selecting solvents with lower toxicity, flammability, and environmental persistence. Acetic acid, for example, is considered a greener solvent as it is consumable and less toxic than options like carbon tetrachloride. youtube.com The ideal approach is to develop solvent-free reaction conditions. This has been demonstrated in the synthesis of other compounds where solid reactants are ground together, sometimes with gentle heating, to initiate the reaction, completely eliminating the need for a solvent. wjpmr.com Microwave-assisted synthesis is another technique that can minimize the amount of solvent required by providing efficient, volumetric heating. researchgate.net

The selection of a solvent for the synthesis of this compound can be guided by its physical and safety properties.

| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental/Safety Profile |

|---|---|---|---|

| Dichloromethane (B109758) | 39.6 | 1.33 | Volatile, suspected carcinogen, environmentally persistent. |

| Toluene | 110.6 | 0.87 | Volatile, flammable, toxic (neurotoxin). |

| Acetic Acid | 118.1 | 1.05 | Corrosive but biodegradable and has lower toxicity. youtube.com |

| Water | 100 | 1.00 | The greenest solvent; non-toxic, non-flammable, readily available. |

| Solvent-Free | N/A | N/A | Ideal green chemistry approach; eliminates solvent waste entirely. wjpmr.com |

Catalytic Approaches and Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalysts can significantly increase reaction efficiency and reduce waste by lowering the energy requirements and enabling more selective chemical transformations. wjpmr.com The goal is to replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives that can facilitate the reaction in small amounts and be regenerated. nih.gov

For the synthesis of this compound and related compounds, a key step often involves chlorosulfonation. Traditional methods may use reagents that produce large amounts of waste. google.com Sustainable approaches focus on developing highly active and selective catalysts that can be easily separated from the reaction mixture and reused.

Heterogeneous Catalysts: Solid catalysts, such as zeolites (e.g., Hβ), are particularly attractive from a green chemistry perspective. researchgate.net Unlike homogeneous catalysts (e.g., sulfuric acid or PCl₅) that are dissolved in the reaction medium, heterogeneous catalysts can be easily filtered off and reused, simplifying product purification and minimizing catalyst waste. researchgate.netgoogle.com The use of PCl₅, for example, is discouraged as it can produce significant amounts of phosphorus-containing wastewater, causing environmental pollution. google.com

Novel Catalytic Systems: Research is ongoing into novel catalytic systems, including photocatalysis, which uses light to drive chemical reactions. google.com For the synthesis of related precursors, UV light has been used as a catalyst for chlorination reactions, offering an alternative to chemical initiators. google.com

The development of robust, recyclable catalysts is crucial for the sustainable, industrial-scale production of this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com A reaction with 100% atom economy is one where all the atoms of the reactants are found in the final product, generating no waste byproducts. youtube.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Reactions like additions and rearrangements are inherently atom-economical, whereas substitutions and eliminations generate stoichiometric byproducts, leading to lower atom economy. nih.gov For example, a common route to sulfonyl chlorides is the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂).

Consider a simplified hypothetical synthesis step: 4-(Methoxycarbonyl)benzenesulfonic acid + SOCl₂ → this compound + SO₂ + HCl

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-(Methoxycarbonyl)benzenesulfonic acid | C₈H₈O₅S | 216.21 | Reactant |

| Thionyl Chloride | SOCl₂ | 118.97 | Reactant |

| This compound | C₈H₇ClO₄S | 234.66 | Desired Product |

| Sulfur Dioxide | SO₂ | 64.07 | Byproduct |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Atom Economy Calculation: [234.66 / (216.21 + 118.97)] * 100 | 70.0% |

This calculation demonstrates that even with a 100% reaction yield, 30% of the reactant mass is converted into waste byproducts. Strategies for waste minimization are therefore critical. The "E-factor," which measures the mass ratio of waste to the desired product, is another key metric; in many fine chemical and pharmaceutical processes, the E-factor can be very high, indicating significant waste generation. nih.gov

To minimize waste, chemists aim to design synthetic routes with higher atom economy, improve reaction yields through methods like continuous-flow processing, and utilize catalytic processes where waste is inherently reduced. researchgate.netnih.gov

Mechanistic Investigations of Methyl 4 Chlorosulfonyl Benzoate Reactivity

Reactivity of the Chlorosulfonyl Moiety (–SO₂Cl)

The chlorosulfonyl group is a potent electrophile, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This renders the sulfur atom highly susceptible to attack by nucleophiles.

Nucleophilic Substitution at Sulfur: Formation of Sulfonamides and Sulfonate Esters

The most common reactions involving the chlorosulfonyl group are nucleophilic substitutions at the sulfur atom. These reactions proceed via a bimolecular nucleophilic substitution (S_N2-type) mechanism at sulfur. libretexts.org A nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

This reactivity is widely exploited for the synthesis of sulfonamides and sulfonate esters.

Sulfonamides are formed by reacting methyl 4-(chlorosulfonyl)benzoate with ammonia (B1221849) or primary/secondary amines. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile.

Sulfonate esters are generated when the nucleophile is an alcohol or a phenol. The oxygen atom of the hydroxyl group attacks the sulfonyl sulfur.

The general mechanism involves the nucleophilic attack on the sulfur atom, forming a trigonal bipyramidal intermediate, which then collapses to the product with the expulsion of the chloride ion.

Hydrolysis Pathways of the Sulfonyl Chloride Group

The sulfonyl chloride group readily undergoes hydrolysis in the presence of water to form the corresponding sulfonic acid, 4-(methoxycarbonyl)benzenesulfonic acid. The reaction mechanism is analogous to other nucleophilic substitutions at the sulfonyl group, with water acting as the nucleophile.

Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides in water have shown that the reaction proceeds via an S_N2 mechanism. rsc.org The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the methyl ester group at the para-position, are expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack by water. The process can occur via a neutral water (solvolysis) reaction or be catalyzed by a base. rsc.org

Participation in Electrophilic Aromatic Substitution Reactions (indirect)

The two functional groups on the benzene (B151609) ring of this compound, the chlorosulfonyl group (–SO₂Cl) and the methyl ester group (–CO₂CH₃), both act as deactivating, meta-directing groups in electrophilic aromatic substitution (EAS) reactions. This is due to their strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene.

Should an EAS reaction occur, the incoming electrophile would be directed to the positions meta to both existing substituents (positions 2 and 6). However, the strong deactivation of the ring means that forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would be required, which could also promote side reactions at the functional groups themselves. The primary role of this compound is therefore not as a substrate for further EAS, but as a building block where the functional groups themselves are transformed.

Transformations of the Methyl Ester Group (–CO₂CH₃)

The methyl ester group offers another site for chemical modification, primarily through nucleophilic acyl substitution.

Saponification and Hydrolysis Kinetics to Benzoic Acid Derivatives

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(chlorosulfonyl)benzoic acid, under either acidic or basic conditions. nih.gov The most common method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). youtube.com

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group, to form the carboxylic acid. In the basic medium, the acidic carboxylic acid is immediately deprotonated to form the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final carboxylic acid product. youtube.com

Kinetic studies of the alkaline hydrolysis of substituted methyl benzoates show that the reaction rate is sensitive to the nature and position of the substituents on the benzene ring. zenodo.orgresearchgate.net Electron-withdrawing substituents, like the –SO₂Cl group, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).

Transesterification Reactions with Various Alcohols

Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu this compound can undergo transesterification to produce different alkyl 4-(chlorosulfonyl)benzoates. This reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., an alkoxide). masterorganicchemistry.com

Acid-Catalyzed Transesterification : The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent. ucla.edumasterorganicchemistry.com

Base-Catalyzed Transesterification : This mechanism involves a nucleophilic attack of an alkoxide ion (RO⁻) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then expels the methoxide ion (CH₃O⁻) to yield the new ester.

This reaction is useful for modifying the ester portion of the molecule while leaving the chlorosulfonyl group intact, provided that the reaction conditions are anhydrous to prevent hydrolysis of the sulfonyl chloride.

Compound Index

Amidation Reactions and Formation of Benzamide (B126) Derivatives

The reactivity of this compound is significantly influenced by the presence of the highly electrophilic sulfonyl chloride (–SO₂Cl) group. This functional group serves as a primary site for nucleophilic attack, particularly by amines, leading to the formation of sulfonamides, a class of benzamide derivatives. The mechanism involves the nitrogen atom of the amine acting as a nucleophile, attacking the electron-deficient sulfur atom of the chlorosulfonyl group. This is typically followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide product and hydrochloric acid.

The general reaction can be represented as: C₈H₇ClO₄S + RNH₂ → C₁₅H₁₄N₂O₄S + HCl

This amidation reaction is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. The versatility of this reaction allows for the introduction of diverse functionalities by varying the structure of the amine reactant.

Table 1: Examples of Amidation Reactions with this compound

| Amine Reactant | Product (Benzamide Derivative) |

| Ammonia (NH₃) | Methyl 4-(aminosulfonyl)benzoate |

| Benzylamine (C₆H₅CH₂NH₂) | Methyl 4-((benzylamino)sulfonyl)benzoate |

| Aniline (B41778) (C₆H₅NH₂) | Methyl 4-((phenylamino)sulfonyl)benzoate |

| Morpholine (C₄H₉NO) | Methyl 4-(morpholinosulfonyl)benzoate |

The reaction proceeds readily due to the electrophilic nature of the sulfonyl chloride group. The presence of two oxygen atoms and a chlorine atom attached to the sulfur atom creates a strong dipole, making the sulfur highly susceptible to nucleophilic attack. This reactivity is a key feature exploited in medicinal chemistry for the synthesis of sulfa drugs and other therapeutic agents. nih.gov

Aromatic Ring Reactivity and Substituent Effects

Influence of –SO₂Cl and –CO₂CH₃ Groups on Electrophilic Aromatic Substitution

The benzene ring of this compound is substituted with two functional groups: a methyl carboxylate (–CO₂CH₃) and a chlorosulfonyl (–SO₂Cl) group. Both of these groups are electron-withdrawing, which significantly impacts the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). msu.edu

Electron-Withdrawing Nature: Both substituents pull electron density away from the aromatic ring.

The –CO₂CH₃ group is deactivating due to a combination of its inductive effect (electron withdrawal by the electronegative oxygen atoms) and its ability to withdraw electrons via resonance. youtube.comquizlet.com

The –SO₂Cl group is a very strong deactivating group, primarily due to the powerful inductive effect of the highly electronegative oxygen and chlorine atoms bonded to the sulfur. libretexts.org

Deactivation of the Ring: By withdrawing electron density, these groups make the aromatic ring less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. nih.gov Electrophilic aromatic substitution reactions on this molecule, such as nitration or halogenation, would consequently require more forcing conditions (e.g., higher temperatures or stronger catalysts) to proceed. msu.edu

Table 2: Relative Deactivating Effects of Substituents on Aromatic Rings

| Substituent | Nature | Effect on EAS Rate |

| –OH | Electron-Donating | Activating |

| –CH₃ | Electron-Donating | Activating |

| –H | (Reference) | Neutral |

| –Cl | Electron-Withdrawing | Deactivating |

| –CO₂CH₃ | Electron-Withdrawing | Deactivating |

| –SO₂Cl | Strongly Electron-Withdrawing | Strongly Deactivating |

| –NO₂ | Strongly Electron-Withdrawing | Strongly Deactivating |

This table provides a qualitative comparison based on established principles of organic chemistry. msu.edunih.gov

Regioselectivity in Further Aromatic Functionalization

When a disubstituted benzene ring undergoes further electrophilic substitution, the position of the incoming electrophile is determined by the directing effects of the existing substituents. msu.edu

Meta-Directing Influence: Both the –CO₂CH₃ and –SO₂Cl groups are meta-directors. This means they direct incoming electrophiles to the positions meta (at the 3- and 5-positions) relative to themselves. youtube.comlibretexts.org

Reinforcing Effect: In this compound, the two groups are in a para (1,4) relationship. This arrangement leads to a "reinforcing" or "cooperative" directing effect. msu.edu The positions that are meta to the –CO₂CH₃ group are the same positions that are meta to the –SO₂Cl group.

Therefore, any subsequent electrophilic aromatic substitution will be strongly directed to the positions ortho to the methyl carboxylate group and meta to the chlorosulfonyl group (the C-2 and C-6 positions).

Steric and Electronic Factors Governing Reaction Pathways

The reaction pathways of this compound are governed by a combination of electronic and steric factors.

Electronic Factors: The dominant electronic feature is the severe deactivation of the aromatic ring by the two electron-withdrawing groups. This makes electrophilic attack on the ring energetically unfavorable. The primary site of reactivity is not the aromatic ring, but the highly electrophilic sulfur atom of the –SO₂Cl group. Nucleophilic attack, such as the amidation discussed previously, is the much more facile reaction pathway. For an EAS reaction to occur on the ring, the meta-directing influence of both groups provides a clear regiochemical outcome, but the reaction rate would be very slow. msu.edu

Steric Factors: In the case of further electrophilic substitution on the aromatic ring, the target positions (C-2 and C-6) are adjacent to the methyl carboxylate group. While the –CO₂CH₃ group is moderately bulky, steric hindrance at these positions is not prohibitive for smaller electrophiles. However, for nucleophilic reactions at the sulfonyl chloride group, steric hindrance from the adjacent ester group is minimal, as the sulfonyl group extends away from the ring, allowing relatively easy access for nucleophiles.

Synthesis and Functionalization of Methyl 4 Chlorosulfonyl Benzoate Derivatives

Synthesis of Sulfonamide Derivatives

The reaction of methyl 4-(chlorosulfonyl)benzoate with primary or secondary amines is a cornerstone of its synthetic utility, providing access to a diverse array of N-substituted 4-sulfamoylbenzoic acid derivatives. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Formation of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives from this compound is a straightforward and widely employed reaction. The general procedure involves the reaction of this compound with a primary or secondary amine in an appropriate solvent, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534). researchgate.net The resulting methyl ester of the N-substituted 4-sulfamoylbenzoic acid can then be hydrolyzed, typically under basic conditions using aqueous potassium hydroxide (B78521) in methanol (B129727), to yield the corresponding carboxylic acid. researchgate.net

For instance, the reaction with aniline (B41778) or substituted anilines in dichloromethane (B109758) and/or tetrahydrofuran (B95107) (THF) in the presence of pyridine or triethylamine affords the corresponding N-aryl-4-sulfamoylbenzoate methyl esters. researchgate.net Similarly, reactions with aliphatic amines proceed readily. For example, 4-bromo-3-(chlorosulfonyl)benzoyl chloride, a related compound, reacts with an aqueous solution of methylamine (B109427) to form the corresponding sulfonamide. google.com

The versatility of this reaction is further demonstrated by its use with more complex amines. For example, tryptamine (B22526) has been successfully used to synthesize the corresponding N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivative. researchgate.net The reaction conditions are generally mild, allowing for the presence of other functional groups in the amine, thus enabling the synthesis of a wide variety of polyfunctional molecules.

Table 1: Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

| Amine | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Aniline | Pyridine/Triethylamine | Dichloromethane/THF | Methyl 4-(N-phenylsulfamoyl)benzoate | researchgate.net |

| N-Benzylaniline | Pyridine/Triethylamine | Dichloromethane/THF | Methyl 4-(N-benzyl-N-phenylsulfamoyl)benzoate | researchgate.net |

| Tryptamine | Pyridine | Dichloromethane | Methyl 4-(N-(2-(1H-indol-3-yl)ethyl)sulfamoyl)benzoate | researchgate.net |

Annulation Reactions Leading to Heterocyclic Systems

The sulfonamide functionality derived from this compound can be a key participant in annulation reactions, leading to the formation of various heterocyclic systems. A prominent example is the synthesis of saccharin (B28170) (1,2-benzisothiazol-3-one-1,1-dioxide) and its derivatives. mdpi.comresearchgate.netgoogle.comresearchgate.netepo.org While the classical synthesis of saccharin often starts from o-toluenesulfonamide, analogous cyclizations can be envisioned using derivatives of 4-sulfamoylbenzoic acid.

The general strategy for forming such heterocyclic systems involves the generation of a suitable precursor from this compound. For example, a substituted anthranilic acid methyl ester can be diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride intermediate. epo.org This intermediate, upon reaction with ammonia (B1221849), undergoes intramolecular cyclization to form the saccharin ring system. google.comepo.org

A specific example involves the preparation of 4-chlorosaccharin from methyl 6-chloroanthranilate. The process includes diazotization, reaction with sulfur dioxide and cupric chloride to form the sulfonyl chloride, and subsequent treatment with ammonium (B1175870) hydroxide to effect cyclization. epo.org This highlights the potential of using appropriately substituted derivatives of this compound to construct fused heterocyclic systems.

Incorporation into Complex Polyfunctional Molecules

The this compound scaffold is a valuable building block for the synthesis of complex polyfunctional molecules, particularly in the field of medicinal chemistry. The resulting 4-sulfamoylbenzoic acid derivatives have been explored as inhibitors of various enzymes, including carbonic anhydrases. nih.gov

The synthesis of these complex molecules often involves a multi-step approach where the 4-sulfamoylbenzoic acid moiety is introduced and then further functionalized. For example, 4-carboxybenzenesulfonamide can be coupled with carboxy-protected amino acids or dipeptides using standard peptide coupling reagents to form complex amides. nih.gov

In another example, the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with potential anticancer activity has been reported, showcasing the integration of the sulfonamide group into a larger, biologically active framework. Although not directly starting from this compound, the strategies employed are applicable. The synthesis of dialkylsulfamylbenzoic acids further illustrates the utility of reacting the corresponding sulfonyl chloride with various dialkylamines to create diverse molecular architectures. researchgate.net

Ester Modification and Derivatization

The methyl ester group of this compound provides another handle for synthetic transformations, allowing for the preparation of homologous esters or its reduction to an alcohol or aldehyde.

Synthesis of Homologous Esters (e.g., Ethyl, Benzyl)

The methyl ester of this compound can be converted to other esters, such as the ethyl or benzyl (B1604629) esters, through transesterification or by esterification of the corresponding carboxylic acid.

The synthesis of ethyl 4-(chlorosulfonyl)benzoate is typically achieved by the esterification of 4-(chlorosulfonyl)benzoic acid with ethanol. chemicalbook.com Alternatively, though less commonly described for this specific substrate, transesterification of the methyl ester with a different alcohol under acidic or basic catalysis is a viable synthetic route.

The preparation of benzyl 4-(chlorosulfonyl)benzoate can be accomplished by reacting 4-(chlorosulfonyl)benzoyl chloride with benzyl alcohol. More generally, the esterification of 4-(chlorosulfonyl)benzoic acid with various alcohols using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) provides a versatile method for accessing a range of homologous esters. nih.gov

Table 2: Synthesis of Homologous Esters of 4-(Chlorosulfonyl)benzoic Acid

| Ester | Synthetic Method | Reagents | Reference |

|---|---|---|---|

| Ethyl 4-(chlorosulfonyl)benzoate | Esterification of the carboxylic acid | 4-(Chlorosulfonyl)benzoic acid, Ethanol | chemicalbook.com |

| Benzyl 4-(chlorosulfonyl)benzoate | Esterification of the acid chloride | 4-(Chlorosulfonyl)benzoyl chloride, Benzyl alcohol | google.com (by analogy) |

Reduction to Alcohol or Aldehyde Derivatives

The selective reduction of the ester group in this compound to the corresponding alcohol, [4-(chlorosulfonyl)phenyl]methanol, or aldehyde, 4-(chlorosulfonyl)benzaldehyde, requires careful choice of reducing agents to avoid the concomitant reduction of the sulfonyl chloride group.

For the reduction to the alcohol, lithium borohydride (B1222165) (LiBH₄) is a suitable reagent as it is known to reduce esters to alcohols while being less reactive towards many other functional groups compared to lithium aluminum hydride (LiAlH₄). wikipedia.org The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF). Another approach involves the use of sodium borohydride (NaBH₄) in combination with a Lewis acid such as lithium chloride (LiCl) or calcium chloride (CaCl₂), which enhances the reducing power of the borohydride, enabling the reduction of esters. researchgate.netreddit.com The use of NaBH₄ in methanol with heating has also been reported for the reduction of methyl esters. reddit.com

The partial reduction of the ester to an aldehyde is a more challenging transformation. While specific methods for this compound are not widely reported, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures is a general method for the partial reduction of esters to aldehydes. Careful control of stoichiometry and reaction temperature would be crucial to achieve selectivity and prevent over-reduction to the alcohol.

Table 3: Reduction of the Ester Group of this compound

| Product | Reducing Agent | Key Conditions | Reference |

|---|---|---|---|

| [4-(Chlorosulfonyl)phenyl]methanol | Lithium borohydride (LiBH₄) | Ethereal solvent (e.g., THF) | wikipedia.org |

| [4-(Chlorosulfonyl)phenyl]methanol | Sodium borohydride (NaBH₄) / Lewis Acid (e.g., LiCl) | Ethereal solvent (e.g., THF) | researchgate.netreddit.com |

Carboxylic Acid Conversion and Salt Formation

The methyl ester functionality of this compound can be readily converted to a carboxylic acid through hydrolysis. This reaction is typically performed under basic conditions, for instance, by heating with an aqueous solution of a base like sodium hydroxide. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process results in the formation of a carboxylate salt, specifically sodium 4-(chlorosulfonyl)benzoate.

Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate anion to yield the free carboxylic acid, 4-(Chlorosulfonyl)benzoic acid. This conversion is a fundamental step for syntheses where the carboxylic acid moiety is required for further reactions, such as amide bond formation.

The direct product of basic hydrolysis is the corresponding carboxylate salt. These salts often exhibit different solubility profiles compared to the ester or the free acid, a property that can be exploited during purification and isolation procedures. For example, the sodium salt of 4-(chlorosulfonyl)benzoic acid is generally more water-soluble than its ester or acid forms.

Diversification of the Aromatic Core

The aromatic ring of this compound is a key target for structural modifications to create a diverse range of derivatives. The existing substituents—the methoxycarbonyl group (-COOCH₃) and the chlorosulfonyl group (-SO₂Cl)—are both electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. rsc.org This directing effect governs the position of newly introduced substituents on the benzene (B151609) ring.

Halogenation and Nitration of the Benzene Ring

Electrophilic aromatic substitution reactions provide a direct pathway to introduce new functional groups onto the benzene ring of this compound.

Halogenation: The introduction of a halogen, such as chlorine, onto the aromatic ring can be achieved using standard chlorinating agents. Due to the meta-directing nature of the existing groups, chlorination is expected to occur at the position meta to the ester and ortho to the chlorosulfonyl group, yielding products like methyl 4-chloro-3-(chlorosulfonyl)benzoate. scbt.combiosynth.com

Nitration: The nitration of the aromatic ring is a classic example of electrophilic aromatic substitution. chegg.com This reaction is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com The electron-withdrawing nature of both the ester and chlorosulfonyl groups deactivates the ring towards this reaction but directs the substitution to the C-3 position, leading to the formation of methyl 3-nitro-4-(chlorosulfonyl)benzoate. rsc.org

| Reaction | Reagents | Position of Substitution | Product Name |

| Chlorination | Cl₂, Lewis Acid | C-3 | Methyl 4-chloro-3-(chlorosulfonyl)benzoate scbt.com |

| Nitration | HNO₃, H₂SO₄ | C-3 | Methyl 3-nitro-4-(chlorosulfonyl)benzoate |

Alkylation and Acylation Strategies

Friedel-Crafts alkylation and acylation reactions are standard methods for attaching alkyl and acyl groups to aromatic rings. However, these reactions are generally ineffective on strongly deactivated aromatic systems. The potent electron-withdrawing effects of the methoxycarbonyl and chlorosulfonyl groups in this compound significantly reduce the nucleophilicity of the benzene ring. This deactivation prevents the ring from participating in the requisite attack on the carbocation (for alkylation) or acylium ion (for acylation) electrophiles, thus limiting the direct application of classical Friedel-Crafts strategies on this substrate.

Metal-Catalyzed Cross-Coupling Reactions on Modified Derivatives

While direct functionalization via Friedel-Crafts reactions is challenging, metal-catalyzed cross-coupling reactions offer a powerful alternative for diversifying the aromatic core. This approach typically involves a two-step strategy: first, the introduction of a "handle"—usually a halogen—onto the benzene ring via electrophilic substitution as described in section 4.3.1. This halogenated derivative can then participate in various cross-coupling reactions.

Transition metal-catalyzed reactions, particularly those using palladium or more sustainable metals like iron, are central to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. bris.ac.ukmdpi.com For instance, a derivative like methyl 4-chloro-3-(chlorosulfonyl)benzoate could be used in:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium or iron catalyst to form a new carbon-carbon bond, introducing aryl or alkyl groups. bris.ac.uk

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl substituent.

Recent research has highlighted the development of iron-catalyzed cross-coupling reactions as a more economical and environmentally benign alternative to palladium-based systems. bris.ac.ukmdpi.com These methods have been successfully applied to couple alkyl Grignard reagents with aryl sulfonates, demonstrating the potential for engaging sulfonyl-containing compounds in such transformations. mdpi.com This indicates that modified derivatives of this compound are viable substrates for advanced, metal-catalyzed diversification strategies.

| Reaction Type | Catalyst Example | Coupling Partners | Resulting C-C Bond |

| Suzuki Coupling | Pd(PPh₃)₄ or Fe-based catalyst | Aryl/Alkylboronic acid + Aryl Halide | Aryl-Aryl or Aryl-Alkyl bris.ac.uk |

| Heck Coupling | Pd(OAc)₂ | Alkene + Aryl Halide | Aryl-Vinyl |

| Sonogashira Coupling | Pd/Cu catalyst | Terminal Alkyne + Aryl Halide | Aryl-Alkynyl |

| Kumada Coupling | Ni or Fe catalyst | Grignard Reagent + Aryl Halide/Sulfonate | Aryl-Alkyl/Aryl mdpi.com |

Applications in Complex Molecule Synthesis

Role as a Key Building Block in Multi-Step Organic Syntheses

The structural framework of Methyl 4-(chlorosulfonyl)benzoate makes it an ideal starting point or intermediate in lengthy synthetic sequences aimed at producing intricate molecules, particularly in the field of medicinal chemistry. The sulfonyl chloride moiety provides a reactive handle for the introduction of sulfonamide functionalities, while the methyl ester can be subjected to various transformations, such as hydrolysis, amidation, or reduction.

One notable application is in the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, which have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α). In these syntheses, the sulfonyl chloride group of this compound reacts with the amino group of various complex amines, such as those derived from tryptamine (B22526) or indole (B1671886), to form a stable sulfonamide linkage researchgate.net. The methyl ester can then be hydrolyzed to the corresponding carboxylic acid, a key functional group for biological activity in this class of inhibitors researchgate.net.

Another significant example is its use in the development of novel HIV-1 capsid inhibitors. Phenylalanine derivatives have been synthesized where this compound (or its isomers like methyl 3-(chlorosulfonyl)benzoate) is coupled with a complex amine intermediate nih.gov. This reaction introduces the carbomethoxybenzenesulfonyl group, which is a key structural element for the biological activity of the final compounds. The synthesis involves reacting an amine with the sulfonyl chloride under basic conditions, followed by hydrolysis of the ester to the carboxylic acid, which is then coupled with other fragments to complete the target molecule nih.gov.

These examples highlight how this compound serves as a fundamental building block, enabling the systematic construction of complex, biologically active molecules through a series of controlled chemical steps.

Table 1: Examples of this compound as a Building Block

| Target Molecule Class | Role of this compound | Synthetic Steps | Reference |

|---|---|---|---|

| cPLA2α Inhibitors | Introduces the 4-sulfamoylbenzoic acid core | 1. Reaction of sulfonyl chloride with a complex amine. 2. Hydrolysis of the methyl ester. | researchgate.net |

| HIV-1 Capsid Inhibitors | Provides the carbomethoxybenzenesulfonyl moiety | 1. Reaction of sulfonyl chloride with a phenylalanine-derived intermediate. 2. Subsequent hydrolysis and amide coupling. | nih.gov |

Strategy for Introducing Sulfonyl-Containing Moieties

The primary strategic use of this compound in organic synthesis is as an efficient electrophile for the introduction of sulfonyl groups, most commonly to form sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of robust sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents.

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base like triethylamine (B128534) or pyridine (B92270). This method is highly reliable and provides a straightforward route to a diverse range of sulfonamides.

For instance, the synthesis of quinoxaline-containing sulfonamides, which are explored for their antibacterial and anticancer activities, often involves a step where a quinoxaline scaffold bearing an amino group is reacted with a sulfonyl chloride mdpi.com. While not specifying this compound, this demonstrates the general and crucial strategy of using sulfonyl chlorides to install the pharmacologically important sulfonamide moiety. The ester group on the benzene (B151609) ring of this compound offers an additional point for diversification or for modulating the physicochemical properties of the final molecule.

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules for biological screening. A key element of DOS is the use of a central scaffold that can be elaborated in multiple directions with various chemical appendages. The bifunctional nature of this compound makes it an excellent candidate for such a scaffold.

The two reactive sites—the sulfonyl chloride and the methyl ester—can be addressed with different classes of reagents, allowing for a divergent synthetic approach. For example:

Sulfonyl Chloride Functionalization : This site can react with a wide array of amines (primary, secondary, anilines, etc.) to create a library of sulfonamides.

Methyl Ester Functionalization : This site can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse set of amines or alcohols to form amides or esters, respectively. Alternatively, the ester can be reduced to an alcohol, which opens up further chemical manipulations.

This strategic approach is exemplified by the concept of "Diversity Oriented Clicking (DOC)," where hubs containing sulfonyl fluorides (a close relative of sulfonyl chlorides) are used to generate large libraries of compounds through various click chemistry reactions nih.govbohrium.comchemrxiv.orgnih.gov. The sulfonyl fluoride group is used as a connective handle for late-stage diversification nih.govbohrium.com. By analogy, the sulfonyl chloride of this compound can be reacted with a set of building blocks, and the ester group can be reacted with a second, different set of building blocks. This combinatorial approach allows for the rapid generation of a large and structurally diverse library of compounds from a single, common scaffold, which is ideal for exploring new areas of chemical space in the search for novel bioactive molecules mdpi.com.

Stereoselective Transformations Using Chiral Auxiliaries or Catalysts

Achieving stereocontrol is a paramount challenge in the synthesis of complex molecules, as the biological activity of enantiomers can differ significantly. While specific examples detailing the use of this compound in stereoselective transformations are not abundant in readily available literature, established methodologies for related aryl sulfonyl chlorides provide a clear blueprint for its potential applications. Enantiomerically pure sulfonamides and sulfones are valuable targets in drug discovery sioc-journal.cn.

Strategies for achieving stereoselectivity in reactions involving aryl sulfonyl chlorides can be broadly categorized:

Reaction with Chiral Nucleophiles : One common approach is the reaction of the sulfonyl chloride with a chiral amine or an amine bearing a removable chiral auxiliary. The inherent chirality of the nucleophile directs the formation of a specific diastereomer.

Catalytic Asymmetric Synthesis : More advanced methods employ chiral catalysts to control the stereochemical outcome of the reaction. For example, recent research has demonstrated the catalytic asymmetric synthesis of α-C chiral sulfones by merging a photoactive electron donor-acceptor (EDA) complex of a sulfonyl chloride with a chiral Nickel catalyst rsc.org. This system facilitates the asymmetric radical addition of the sulfonyl group to an alkene, achieving excellent enantioselectivities rsc.org.

Kinetic Resolution : A chiral catalyst can be used to selectively react with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted.

Atropisomeric Chirality : The synthesis of N-C axially chiral sulfonamides has been achieved through the catalytic enantioselective N-allylation of sulfonamides bearing sterically hindered aryl groups. In these cases, a chiral Palladium catalyst, often employing a Trost ligand, is used to control the rotational orientation around the N-C bond, leading to high enantiomeric excess nih.gov.

These established protocols demonstrate the feasibility of incorporating this compound into stereoselective synthetic routes to produce chiral molecules with high optical purity.

Table 2: General Strategies for Stereoselective Synthesis with Aryl Sulfonyl Chlorides

| Strategy | Description | Key Components | Potential Outcome |

|---|---|---|---|

| Chiral Auxiliary | The sulfonyl chloride reacts with a substrate pre-functionalized with a chiral auxiliary. | Chiral amines, chiral alcohols | Diastereoselective formation of sulfonamides or sulfonate esters. |

| Asymmetric Catalysis | A chiral catalyst controls the stereochemistry of the bond-forming step. | Chiral Lewis acids (e.g., Ni), transition metal complexes (e.g., Pd) with chiral ligands (e.g., Trost ligand). | Enantioselective synthesis of chiral sulfones or atropisomeric sulfonamides. rsc.orgnih.gov |

| Photo-Redox Catalysis | Merging a photoactive EDA complex with a chiral catalyst to facilitate asymmetric radical reactions. | Hantzsch esters, chiral Ni catalyst, visible light. | Enantioselective formation of α-C chiral sulfones. rsc.org |

Contributions to Pharmaceutical Chemistry Research

Synthesis of Active Pharmaceutical Ingredient (API) Intermediates

Methyl 4-(chlorosulfonyl)benzoate is a valuable reagent for constructing key intermediates for active pharmaceutical ingredients. Its sulfonyl chloride moiety readily reacts with amines to form stable sulfonamide linkages, a common structural motif in many drugs.

While this compound itself is not directly a precursor in the most common synthesis routes for the atypical antidepressant tianeptine, its structural isomer, methyl 4-chloro-2-(chlorosulfonyl)benzoate, is a key intermediate. In a patented synthetic method, 4-chloro-2-aminobenzoic acid undergoes esterification, diazotization, and a Sandmeyer reaction to produce methyl 4-chloro-2-(chlorosulfonyl)benzoate. google.com This intermediate is then condensed with N-methylaniline to form 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate (B1203000), a direct precursor to the core structure of tianeptine. google.com This highlights the importance of the chlorosulfonylbenzoate scaffold in accessing complex pharmaceutical agents.

The sulfonamide group is a well-established pharmacophore in a number of anti-inflammatory and analgesic drugs, most notably the selective COX-2 inhibitors. This compound serves as a primary building block for introducing the 4-(methylsulfonyl)phenyl moiety, which is characteristic of this class of drugs. The synthesis involves the reaction of the sulfonyl chloride with an appropriate amine, followed by further chemical modifications. The resulting sulfonamide-containing molecules are then evaluated for their anti-inflammatory and analgesic properties.

Development of Novel Bioactive Molecules

The reactivity of this compound makes it an ideal starting material for the discovery of new chemical entities with potential therapeutic applications. Researchers utilize it to generate libraries of compounds for screening against various biological targets.

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, making it an attractive target for novel anti-inflammatory drugs. This compound has been instrumental in the development of N-substituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors. researchgate.net In a typical synthesis, this compound is reacted with a primary or secondary amine in the presence of a base like triethylamine (B128534) or pyridine (B92270) to yield the corresponding methyl 4-sulfamoylbenzoate intermediate. researchgate.net Subsequent hydrolysis of the methyl ester affords the final carboxylic acid derivatives, which have been shown to inhibit cPLA2α with varying potencies. researchgate.net

Research has shown that systematic modification of the substituents on the sulfonamide nitrogen can significantly impact inhibitory activity. For instance, while simple aryl and arylmethyl groups did not lead to a significant increase in potency, the introduction of more complex moieties, such as N-indolylethyl substituents, alongside a second substituent at the sulfonamide nitrogen, markedly increased the inhibitory effect on cPLA2α. researchgate.net One such derivative, a N-indolylethyl-substituted 4-sulfamoylbenzoic acid, demonstrated an IC50 value of 0.25 µM, comparable to known reference inhibitors. researchgate.net

Table 1: Inhibitory Potency of N-Substituted 4-Sulfamoylbenzoic Acids Derived from this compound against cPLA2α

| Compound | Substituent on Sulfonamide Nitrogen | IC50 (µM) researchgate.net |

|---|---|---|

| 1 | N,N-dibenzyl | > 10 |

| 2 | N-(naphthalen-1-ylmethyl)-N-phenyl | > 10 |

| 3 | N-(2-(1H-indol-3-yl)ethyl)-N-phenyl | 1.8 |

| 4 | N-(2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl)-N-methyl | 0.44 |

| 5 | N-(2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl)-N-propyl | 0.25 |

Nuclear factor κB (NF-κB) is a protein complex that controls the transcription of DNA and plays a critical role in the immune response. Compounds that can modulate NF-κB activation are of significant interest as potential vaccine adjuvants or immunomodulatory agents. nih.gov this compound is a key starting material in the synthesis of sulfamoyl benzamidothiazole analogues designed to prolong NF-κB activation. nih.gov

The synthesis involves the reaction of this compound with a suitable amine, such as piperidine, to form a key synthon. nih.gov This synthon is then coupled with a substituted thiazole (B1198619) moiety to generate the final sulfamoyl benzamidothiazole compounds. nih.gov These compounds have been shown to enhance NF-κB activation in cell-based assays, particularly in the presence of a primary stimulus like lipopolysaccharide (LPS). nih.gov

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Based Drugs

The ease with which diverse substituents can be introduced via the sulfonyl chloride group of this compound makes it an excellent tool for conducting structure-activity relationship (SAR) studies. By systematically varying the amine component reacted with this intermediate, chemists can probe the specific structural requirements for biological activity.

In the development of cPLA2α inhibitors, SAR studies revealed that while the core 4-sulfamoylbenzoic acid structure is important, the nature of the N-substituents is critical for high potency. researchgate.net Lipophilic and sterically bulky groups, such as a benzhydryl group on an indole (B1671886) ring, were found to significantly enhance inhibitory activity. researchgate.net The length and nature of an alkyl chain attached to the sulfonamide nitrogen also modulated the activity, with a propyl group being optimal in one series of compounds. researchgate.net

Similarly, for the sulfamoyl benzamidothiazole analogues, a systematic SAR study was performed by modifying different sites of the lead compound. nih.gov This involved using the key synthon derived from this compound and coupling it with various substituted thiazoles. The study found that the sulfamoyl benzamide (B126) thiazole component was critical for activity and that modifications at other positions of the molecule could either enhance or diminish the ability to sustain NF-κB activation. nih.gov These SAR studies are crucial for optimizing lead compounds to improve potency and drug-like properties.

Design of Prodrugs and Targeted Delivery Systems

The chemical reactivity of this compound, particularly its electrophilic sulfonyl chloride group, makes it a valuable building block in the design of prodrugs and targeted drug delivery systems. This section explores its application in creating sophisticated therapeutic agents that can be selectively activated at the site of action, thereby enhancing efficacy and minimizing off-target effects.

The core principle behind using this compound in this context lies in its ability to readily react with nucleophilic groups, such as amines or alcohols, present on drug molecules or targeting moieties. This reaction forms a stable sulfonamide or sulfonate ester linkage, respectively. This linkage can be engineered to be cleavable under specific physiological conditions, such as changes in pH, the presence of certain enzymes, or the reducing environment characteristic of some tumors.

Sulfonamide-Based Prodrugs for Targeted Cancer Therapy

A prominent strategy in modern medicinal chemistry is the development of prodrugs that can be selectively activated in the tumor microenvironment. The unique conditions within solid tumors, such as hypoxia (low oxygen levels) and the overexpression of specific enzymes, provide triggers for the localized release of cytotoxic agents. The sulfonamide linkage derived from this compound can be incorporated into prodrugs designed to exploit these features.

For instance, researchers have developed hypoxia-activated prodrugs (HAPs) that remain inactive in healthy, well-oxygenated tissues but are converted to their active form in the hypoxic cores of tumors. nih.gov While specific examples starting directly from this compound are not extensively documented in publicly available research, the general principle involves linking a cytotoxic drug to a "trigger" molecule via a sulfonamide bond. This trigger is designed to undergo bioreduction under hypoxic conditions, initiating a cascade of reactions that ultimately cleaves the sulfonamide bond and releases the active drug. The versatility of the sulfonamide linkage makes it an attractive component in the design of such systems. nih.govox.ac.uk

Another approach involves targeting enzymes that are overexpressed in cancer cells, such as certain carbonic anhydrases (CAs). nih.gov CA IX, for example, is a tumor-associated isozyme that is highly expressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.gov Small molecule inhibitors of CA IX, often based on a benzenesulfonamide (B165840) scaffold, can be designed as prodrugs. The synthesis of such inhibitors can utilize precursors like this compound to introduce the key sulfonamide "warhead" that binds to the enzyme's active site.

Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govnih.gov The linker that connects the antibody to the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.

While direct utilization of this compound as a linker in commercially available ADCs is not reported, its chemical properties are relevant to the synthesis of more complex linker systems. The sulfonyl chloride group can be used to attach a drug or a portion of the linker to a targeting molecule. The resulting sulfonamide bond can be designed to be stable in circulation but cleavable upon internalization of the ADC into the target cancer cell. nih.govnih.gov

Research on Structurally Similar Compounds

Research on compounds structurally related to this compound provides insights into its potential applications. For example, methyl 4-[(chlorosulfonyl)methyl]benzoate, a close structural analog, has been identified as a potent and selective inhibitor of nuclear receptors involved in the inflammatory response and has demonstrated the ability to inhibit tumor cell proliferation in xenograft models. biosynth.com This suggests that the benzoate and sulfonyl chloride moieties, when appropriately arranged, can serve as a scaffold for developing targeted therapeutic agents.

The following table summarizes the key reactive properties of this compound and its potential applications in the design of prodrugs and targeted delivery systems, based on the reactivity of its functional groups and research on analogous sulfonamide-containing compounds.

| Functional Group | Reactive Property | Application in Drug Design | Potential Mechanism of Action |

| Chlorosulfonyl (-SO₂Cl) | Highly electrophilic; reacts with nucleophiles (e.g., amines, alcohols). | Formation of stable sulfonamide or sulfonate ester linkages to drug molecules or targeting moieties. | Prodrug activation via enzymatic or pH-mediated cleavage of the sulfonamide/sulfonate bond. |

| Methyl Benzoate | Can be hydrolyzed to a carboxylic acid. | Provides a point for further chemical modification or can influence the overall physicochemical properties of the prodrug. | Modulation of solubility, cell permeability, and interaction with biological targets. |

Applications in Agrochemical Research

Synthesis of Herbicides and Pesticides

The primary use of chlorosulfonyl benzoate (B1203000) derivatives in the agrochemical industry is as key building blocks for the synthesis of highly effective herbicides. Their chemical structure is particularly suited for creating the sulfonylurea bridge, a critical component in a major class of herbicides.

While Methyl 4-(chlorosulfonyl)benzoate is a valuable reagent, it is a specific isomer, methyl 2-(chlorosulfonyl)-3-methylbenzoate , that serves as the direct precursor in the synthesis of the sulfonylurea herbicide Triflusulfuron-methyl. This herbicide is used for post-emergence control of broadleaf weeds in crops like sugar beets. mdpi.comusda.gov

The synthesis involves a crucial condensation reaction. The sulfonyl chloride group of methyl 2-(chlorosulfonyl)-3-methylbenzoate is reacted with an amine-substituted heterocyclic compound, in this case, a triazine derivative. This reaction forms the characteristic sulfonylurea linkage, which is essential for the herbicidal activity of the final molecule. wikipedia.org The resulting compound, Triflusulfuron-methyl, functions by inhibiting acetolactate synthase (ALS), an enzyme vital for amino acid synthesis in plants, leading to the cessation of weed growth. usda.govemcochemicals.com

The structural distinction between the isomers is critical for the final product's efficacy. The specific arrangement of the functional groups on the benzene (B151609) ring in methyl 2-(chlorosulfonyl)-3-methylbenzoate is necessary to achieve the correct three-dimensional structure for binding to the target enzyme in weeds. mdpi.com

In the case of the selective herbicide Mesotrione, the synthetic pathway does not start from this compound. Instead, a different benzoyl derivative, 2-nitro-4-methylsulfonyl benzoyl chloride , is the key intermediate. researchgate.net Mesotrione belongs to the triketone class of herbicides and works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net

The synthesis of Mesotrione involves reacting 2-nitro-4-methylsulfonyl benzoyl chloride with 1,3-cyclohexanedione. This is followed by a rearrangement reaction, often catalyzed by a cyanide source, to yield the final Mesotrione structure. researchgate.net The starting material, 2-nitro-4-methylsulfonyl benzoyl chloride, is itself synthesized from precursors like 2-nitro-4-methylsulfonyltoluene. nih.govgoogle.comsheetalchemicals.com This highlights how different substituted benzoyl chlorides are utilized to create diverse classes of herbicides with distinct modes of action.

Development of New Lead Compounds for Crop Protection

The chemical scaffolds provided by sulfonyl chlorides and benzoates are actively explored in the search for new lead compounds for crop protection. A lead compound is a chemical structure that shows promising biological activity and serves as the starting point for developing new, optimized pesticides.

Benzenesulfonyl chloride and its derivatives are recognized as important intermediates in the synthesis of novel herbicides and pesticides. emcochemicals.comsheetalchemicals.com The sulfonyl group is a key functional component in many bioactive molecules. Researchers design and synthesize new sulfonylurea derivatives by reacting various substituted sulfonyl chlorides with different heterocyclic amines to discover compounds with improved efficacy, better crop selectivity, or a novel spectrum of activity. researchgate.netnih.gov This modular approach allows for the creation of large libraries of related compounds that can be screened for herbicidal or insecticidal properties.